BenchChemオンラインストアへようこそ!

Thiadiazolidinone

GSK-3β inhibition Kinase assay Mechanism of action

TDZD-8 (CAS 327036-89-5) is the benchmark non-ATP-competitive GSK-3β inhibitor, critical where ATP-competitive alternatives (AR-A014418, SB-216763) induce cytoskeletal toxicity. With IC50 of 2 µM and >100 µM selectivity against PKA, CK-II, and CDK1, it ensures clean phenotypes in long-term neuronal, cancer stem cell, and inflammation assays. Unlike Tideglusib, its reversible binding enables precise washout experiments and temporal control of β-catenin/insulin signaling. Choose ≥98% pure TDZD-8 for reproducible, off-target-free results with translational dosing confidence (1–2 mg/kg i.p. in mice).

Molecular Formula C12H12BrN3OS
Molecular Weight 326.21 g/mol
Cat. No. B1220539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiadiazolidinone
Molecular FormulaC12H12BrN3OS
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESC1CCN2C(=O)SC(=NC3=CC=C(C=C3)Br)N2C1
InChIInChI=1S/C12H12BrN3OS/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2
InChIKeyUXHCYSLUHBOEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiadiazolidinone (TDZD) GSK-3β Inhibitors: Product Specifications and Procurement Overview


Thiadiazolidinones (TDZDs), such as TDZD-8 (CAS 327036-89-5), are a class of small heterocyclic compounds that function as non-ATP-competitive inhibitors of glycogen synthase kinase-3β (GSK-3β) [1]. They are primarily used in academic and industrial research as tool compounds to study GSK-3β signaling pathways in models of neurodegeneration, cancer, and inflammation [2]. TDZD-8, a key analog, demonstrates an IC50 of 2 µM against GSK-3β and is characterized by a high selectivity profile, with minimal activity against a panel of other common kinases (IC50 > 100 µM) .

Why Generic Substitution of Thiadiazolidinone GSK-3β Inhibitors is Not Recommended


The term 'GSK-3 inhibitor' encompasses a chemically diverse group of compounds with fundamentally different mechanisms of action. The thiadiazolidinone (TDZD) class, specifically TDZD-8, is a non-ATP-competitive inhibitor . In contrast, widely used alternatives like AR-A014418 and SB-216763 are ATP-competitive inhibitors [1]. This mechanistic distinction is critical; non-ATP-competitive inhibition can mitigate the cytoskeletal disarrangement and neuronal toxicity associated with ATP-competitive inhibitors, offering a superior safety profile for long-term cellular studies [2]. Furthermore, even within the TDZD class, second-generation analogs like Tideglusib (NP031112) possess distinct binding kinetics and potency (IC50 = 5-60 nM), which can lead to different biological outcomes and preclude direct substitution . The unique non-ATP-competitive binding mode of TDZD-8 to the inactive DFG-out conformation of GSK-3β provides a pharmacological profile that is not interchangeable with ATP-competitive or other allosteric GSK-3 inhibitors [3].

Quantitative Differentiation of Thiadiazolidinone (TDZD) Inhibitors Against Key Comparators


TDZD-8 vs. AR-A014418: Mechanistic Advantage of Non-ATP-Competitive GSK-3β Inhibition

TDZD-8 is a non-ATP-competitive inhibitor of GSK-3β with an IC50 of 2 µM . In contrast, AR-A014418 is an ATP-competitive inhibitor with an IC50 of 104 ± 27 nM (Ki = 38 nM) [1]. While AR-A014418 exhibits higher potency in isolated kinase assays, its ATP-competitive mechanism is associated with broader kinase inhibition and potential for cytoskeletal toxicity, whereas the non-ATP-competitive nature of TDZD-8 confers a distinct selectivity and safety profile, as detailed in a 2023 review [2].

GSK-3β inhibition Kinase assay Mechanism of action

TDZD-8 vs. SB-216763: A Comparison of GSK-3β Inhibitor Selectivity and Potency

TDZD-8 exhibits an IC50 of 2 µM against GSK-3β and shows minimal activity (IC50 > 100 µM) against a panel of kinases including Cdk-1/cyclin B, CK-II, and PKA . SB-216763, another commonly used tool compound, is an ATP-competitive GSK-3α/β inhibitor with an IC50 of 34 nM [1]. Although SB-216763 is more potent, TDZD-8's non-ATP-competitive mechanism and its distinct selectivity profile offer a different pharmacological tool for probing GSK-3 function without competing with high intracellular ATP concentrations [2].

GSK-3 inhibition Kinase selectivity Chemical probe

TDZD-8 vs. Tideglusib (NP031112): Comparative Potency and Binding Kinetics of Non-ATP-Competitive GSK-3β Inhibitors

Within the TDZD class, the second-generation analog Tideglusib (NP031112) demonstrates significantly higher potency, with IC50 values of 5 nM for GSK-3βWT and 60 nM for the C199A mutant . In comparison, the prototypical TDZD-8 has an IC50 of 2 µM . This represents a 400-fold increase in potency for the wild-type enzyme. Critically, Tideglusib is an irreversible inhibitor, whereas TDZD-8 is reversible . This difference in binding kinetics and potency dictates their appropriate experimental applications.

GSK-3 inhibition Non-ATP-competitive Irreversible inhibitor

TDZD-8: A Structurally-Validated Non-ATP-Competitive Inhibitor of the Inactive GSK-3β Conformation

Computational modeling and docking studies have revealed that TDZD-8 and its analogs (e.g., TDZD-10, Tideglusib) bind preferentially to the inactive (DFG-out) conformation of GSK-3β [1]. This binding mode is distinct from ATP-competitive inhibitors, which target the active (DFG-in) conformation. The study also defined a pharmacophore model and validated key interacting residues for TDZD-8 binding, providing a structural rationale for its non-ATP-competitive mechanism and selectivity [2].

Structural biology Molecular docking GSK-3β conformation

Optimized Research Applications for Thiadiazolidinone (TDZD) GSK-3β Inhibitors


Investigating GSK-3β Signaling in Long-Term Cell Culture Models of Neurodegeneration

For chronic studies in primary neuronal or glial cultures where cytoskeletal integrity is paramount, TDZD-8 (2 µM IC50) is a superior choice over ATP-competitive inhibitors. The non-ATP-competitive mechanism mitigates the risk of inducing neurofibrillary tangles and cell death associated with ATP-competitive GSK-3 inhibitors [1]. Its high selectivity against PKA, CK-II, and Cdk-1 (IC50 > 100 µM) minimizes off-target effects that could confound long-term phenotypic assays .

Short-Term, Reversible GSK-3β Inhibition in Signaling Pathway Analysis

When studying acute, reversible GSK-3β-dependent signaling events (e.g., β-catenin stabilization, insulin signaling), TDZD-8 (IC50 = 2 µM) is the optimal tool. Its reversible binding allows for precise temporal control of pathway activation and washout experiments, a critical feature not possible with irreversible inhibitors like Tideglusib . The non-ATP-competitive binding also ensures that its inhibitory activity remains constant across a wide range of intracellular ATP concentrations, unlike ATP-competitive compounds such as SB-216763 [2].

Developing Novel Allosteric GSK-3β Inhibitors via Structure-Based Drug Design

Researchers aiming to design next-generation, non-ATP-competitive GSK-3β inhibitors should utilize the validated pharmacophore model and the inactive (DFG-out) GSK-3β conformation defined by TDZD-8 binding [3]. The structural data provide a rational starting point for virtual screening and lead optimization, distinguishing the TDZD scaffold as a privileged chemotype for targeting this therapeutically relevant, but less-exploited, inactive state of the kinase [4].

Benchmarking GSK-3β Activity in Cellular and In Vivo Models of Cancer Stem Cells

For studies investigating the role of GSK-3β in cancer stem cell maintenance (e.g., in glioblastoma or leukemia), TDZD-8 is a validated and widely cited tool compound [5]. Its ability to induce oxidative stress and rapid cell death in specific malignant progenitor populations provides a robust positive control for validating GSK-3β dependency. The availability of extensive in vivo dosing data (e.g., 1-2 mg/kg, i.p. in mice) further supports its use as a benchmark for translational studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiadiazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.